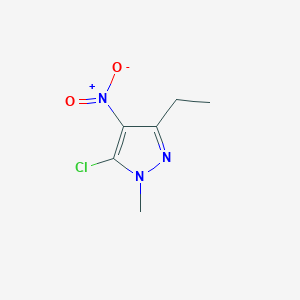![molecular formula C14H21NO B1467102 {1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1247830-66-5](/img/structure/B1467102.png)
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Pathways and Chemical Reactivity Research has demonstrated innovative synthetic routes and chemical reactivities associated with pyrrolidine derivatives, which are crucial for developing agrochemicals and medicinal compounds. For instance, Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, highlighting the compound's utility in preparing valuable chemical intermediates (Ghelfi et al., 2003).
Crystal Structure and Theoretical Studies The crystal structure and theoretical studies, such as density functional theory (DFT) analyses, provide deep insights into the molecular configurations and electronic properties of pyrrolidine derivatives. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, offering a thorough conformational analysis through X-ray diffraction and DFT calculations. These studies reveal the physicochemical properties of the compounds, which are essential for further applications in material science and organic synthesis (Huang et al., 2021).
Applications in Materials Science and Medicinal Chemistry
Electro-Optic Materials Pyrrolidine derivatives have been explored for their potential in materials science, particularly in electro-optic applications. Facchetti et al. (2003) synthesized heterocycle-based chromophores, demonstrating their utility in nonlinear optical/electro-optic materials through layer-by-layer self-assembly techniques. These findings open avenues for using pyrrolidine derivatives in creating advanced materials with specific optical properties (Facchetti et al., 2003).
Chemosensors for Metal Ions The development of chemosensors based on pyrrolidine derivatives for detecting transition metal ions showcases their applicability in medicinal chemistry and environmental monitoring. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors that exhibit selectivity towards Cu2+ ions, demonstrating the potential of pyrrolidine derivatives in creating sensitive and selective sensors for metal ions (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
[1-[(4-ethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)9-15-8-7-14(10-15)11-16/h3-6,14,16H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKRTMWLGPBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)






